Cas no 1021094-14-3 (N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide)

N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide structure
1021094-14-3 structure
Product name:N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide
CAS No:1021094-14-3
MF:C23H32N6O
Molecular Weight:408.539784431458
CID:5456627
PubChem ID:42099698

N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide 化学的及び物理的性質

名前と識別子

    • N-[2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]adamantane-1-carboxamide
    • AKOS024475607
    • VU0505348-1
    • N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide
    • F2902-0110
    • 1021094-14-3
    • (1s,3s)-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide
    • N-[2-[4-(1-Piperidinyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]tricyclo[3.3.1.13,7]decane-1-carboxamide
    • インチ: 1S/C23H32N6O/c30-22(23-11-16-8-17(12-23)10-18(9-16)13-23)24-4-7-29-21-19(14-27-29)20(25-15-26-21)28-5-2-1-3-6-28/h14-18H,1-13H2,(H,24,30)
    • InChIKey: MBKKQYHESBOINC-UHFFFAOYSA-N
    • SMILES: C12(C(NCCN3C4C(C=N3)=C(N3CCCCC3)N=CN=4)=O)CC3CC(CC(C3)C1)C2

計算された属性

  • 精确分子量: 408.26375967g/mol
  • 同位素质量: 408.26375967g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 30
  • 回転可能化学結合数: 5
  • 複雑さ: 608
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.9Ų
  • XLogP3: 3.3

じっけんとくせい

  • 密度みつど: 1.48±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 651.3±45.0 °C(Predicted)
  • 酸度系数(pKa): 15.28±0.20(Predicted)

N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2902-0110-20mg
N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide
1021094-14-3 90%+
20mg
$148.5 2023-04-30
Life Chemicals
F2902-0110-2mg
N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide
1021094-14-3 90%+
2mg
$88.5 2023-04-30
Life Chemicals
F2902-0110-15mg
N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide
1021094-14-3 90%+
15mg
$133.5 2023-04-30
Life Chemicals
F2902-0110-50mg
N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide
1021094-14-3 90%+
50mg
$240.0 2023-04-30
Life Chemicals
F2902-0110-5μmol
N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide
1021094-14-3 90%+
5μl
$94.5 2023-04-30
Life Chemicals
F2902-0110-100mg
N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide
1021094-14-3 90%+
100mg
$372.0 2023-04-30
Life Chemicals
F2902-0110-2μmol
N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide
1021094-14-3 90%+
2μl
$85.5 2023-04-30
Life Chemicals
F2902-0110-4mg
N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide
1021094-14-3 90%+
4mg
$99.0 2023-04-30
Life Chemicals
F2902-0110-5mg
N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide
1021094-14-3 90%+
5mg
$103.5 2023-04-30
Life Chemicals
F2902-0110-20μmol
N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide
1021094-14-3 90%+
20μl
$118.5 2023-04-30

N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide 関連文献

N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamideに関する追加情報

Introduction to N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide (CAS No. 1021094-14-3)

N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1021094-14-3, represents a novel molecular entity with a unique structural framework that combines elements of both heterocyclic chemistry and adamantane-based scaffolds. The intricate architecture of this molecule suggests potential applications in the design of bioactive agents, particularly in the realm of targeted therapies and drug discovery.

The central core of N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide is the pyrazolo[3,4-d]pyrimidine moiety, a heterocyclic system that has been extensively studied for its pharmacological properties. Pyrazolo[3,4-d]pyrimidines are known to exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory effects. The presence of the piperidin-1-yl group further enhances the compound's potential by introducing a basic nitrogen atom that can interact with acidic residues in biological targets, thereby increasing binding affinity and selectivity.

The adamantane moiety is another critical component of this compound, contributing to its overall stability and lipophilicity. Adamantane derivatives are renowned for their ability to enhance the solubility and bioavailability of therapeutic agents, making them valuable in drug design. The combination of the pyrazolo[3,4-d]pyrimidine and adamantane units in N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide creates a multifaceted structure that may offer advantages in terms of metabolic stability and cellular penetration.

Recent advancements in medicinal chemistry have highlighted the importance of rational drug design, where the structural features of molecules are meticulously tailored to optimize their pharmacological profiles. The compound N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide exemplifies this approach by integrating known pharmacophores into a single molecular entity. This strategy has been shown to accelerate the discovery of novel therapeutic agents by leveraging the synergistic effects of different structural motifs.

In vitro studies have begun to elucidate the potential biological activities of N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide. Initial experiments suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors implicated in various diseases. For instance, the pyrazolo[3,4-d]pyrimidine scaffold has been reported to interact with kinases and other signaling molecules, which are often dysregulated in pathological conditions. The piperidin-1-yl group could further modulate these interactions by enhancing binding affinity or altering receptor conformation.

The adamantane component of the molecule may also contribute to its biological activity by influencing membrane permeability and protein stability. Studies have demonstrated that adamantane derivatives can improve the pharmacokinetic properties of drugs by enhancing their ability to cross biological barriers. This characteristic is particularly relevant in the context of central nervous system (CNS) drug discovery, where efficient penetration across the blood-brain barrier is essential for therapeutic efficacy.

Furthermore, the structural complexity of N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide suggests potential for scaffold hopping—a strategy used to overcome resistance mechanisms by diversifying molecular structures. By combining different heterocyclic systems with lipophilic moieties, researchers can explore new chemical spaces that may yield compounds with improved therapeutic profiles.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and protecting group strategies, are employed to construct the complex framework efficiently. The use of high-performance analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) is crucial for characterizing the compound's structure and confirming its identity.

Ongoing research aims to optimize synthetic routes and explore new derivatives of N-{2-[4-(piperidin-1-y)]ethyl}adamantane 14 carboxamide with enhanced biological activity or improved pharmacokinetic properties. Computational modeling techniques are being utilized to predict binding interactions and guide structural modifications. These efforts are part of a broader trend toward data-driven drug discovery, where computational tools complement traditional experimental approaches.

The potential applications of N-{2-[4-(piperidin 11 yl) 14 H-pyrazolopyridine 31 yl]-ethyl}adamantancarboxamide extend beyond traditional therapeutic areas. Its unique structural features make it a promising candidate for developing novel imaging agents or probes used in diagnostic assays. Additionally,the compound's ability to modulate biological pathways could open doors for applications in regenerative medicine or precision therapy.

In conclusion,N-{2-[44(piperidine 11 yl) 14 H-pyrazolopyridine 31 yl]-ethyl}adamantancarboxamide (CAS No 10210941 -43) is a structurally intricate compound with significant potential in pharmaceutical research。 Its combination of heterocyclic scaffolds,lipophilic moieties,and basic functional groups positions it as a versatile tool for drug discovery。 As research progresses,this compound is likely to contribute valuable insights into disease mechanisms and serve as a foundation for developing next-generation therapeutics。

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